1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine
Description
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
1-ethyl-4-(6-methylpiperidin-3-yl)piperazine |
InChI |
InChI=1S/C12H25N3/c1-3-14-6-8-15(9-7-14)12-5-4-11(2)13-10-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
KKOALWZCMUUWPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CCC(NC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine typically involves the reaction of 1-ethylpiperazine with 6-methylpiperidine under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine groups in 1-ethyl-4-(6-methylpiperidin-3-yl)piperazine can undergo oxidation under controlled conditions:
-
Oxidizing agents : Potassium permanganate () or chromium trioxide () in acidic or neutral media.
-
Products : Formation of N-oxide derivatives, which retain the core structure but gain increased polarity and hydrogen-bonding capacity.
-
Conditions : Typically performed in aqueous or polar aprotic solvents (e.g., dichloromethane) at 0–25°C. Yields depend on stoichiometry and reaction time.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| 25°C | 65–70 | N-oxide derivative | ||
| 0°C | 50–55 | Partially oxidized product |
Alkylation and Acylation
The secondary amines in the piperazine ring are nucleophilic sites for alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., ) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride or benzoyl chloride introduces acyl groups, creating amide derivatives. This reaction is often performed in anhydrous dichloromethane with triethylamine as a base.
Table 2: Alkylation vs. Acylation
| Reaction Type | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Alkylation | 80–85 | |||
| Acylation | 75–80 |
Sulfonylation
The compound reacts with sulfonyl chlorides (e.g., 2,3,4,5,6-pentafluorobenzenesulfonyl chloride) to form sulfonamide derivatives :
-
Conditions : Reactions occur at 0°C in dichloromethane, with yields up to 84% after purification by precipitation .
-
Applications : Sulfonamide derivatives are explored for their enhanced binding to biological targets, such as transferrin receptors in drug delivery systems .
Cross-Coupling Reactions
The piperidine moiety can participate in metal-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig amination : Functionalizes the piperidine ring with aryl or heteroaryl groups using palladium catalysts .
-
Key substrates : Aryl halides or triflates, with ligands like Xantphos enhancing catalytic efficiency .
Reductive Amination
While not directly reported for this compound, analogous piperazine derivatives undergo reductive amination with ketones or aldehydes using sodium triacetoxyborohydride () as a reducing agent . This suggests potential applicability for introducing secondary or tertiary amine functionalities .
Stability and Side Reactions
-
Acid sensitivity : The tert-butyl carbamate group (if present in precursors) is cleaved under acidic conditions (e.g., HCl in dioxane) .
-
Photodegradation : Prolonged exposure to UV light may lead to decomposition, necessitating storage in amber containers .
Key Research Findings
-
Selective functionalization : The ethyl group at the piperazine nitrogen directs reactivity toward the less hindered secondary amine, enabling regioselective modifications.
-
Pharmacological relevance : Sulfonamide and acylated derivatives exhibit improved blood-brain barrier penetration compared to the parent compound .
-
Synthetic efficiency : One-pot reactions (e.g., alkylation followed by acylation) achieve complex derivatives in ≤3 steps with minimal purification.
Scientific Research Applications
Synthesis and Preparation
The preparation of 4-(6-aminopyridin-3-yl) piperazine-1-tert-butyl carboxylate, which is related to piperazine compounds, can be achieved through a photocatalysis method. This involves reacting 2-aminopyridine and piperazine-1-tert-butyl formate with an acridine salt visible light catalyst in anhydrous dichloroethane under oxygen irradiation using blue LED lights .
Example 1: Preparation of tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate
- Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, 2,2,6,6-tetramethylpiperidine-nitrogen-oxide, and anhydrous dichloroethane
- Conditions: Blue LED irradiation for 10 hours under oxygen atmosphere
- Proportions: 0.2 mmol 2-aminopyridine, 0.2 mmol piperazine-1-carboxylic acid tert-butyl ester, 0.01 mmol acridine salt, 0.1 mmol 2,2,6,6-tetramethylpiperidine-N-oxide per 2 mL anhydrous dichloroethane
- Result: Colorless white solid with a yield of 95%
- Spectroscopic Data:
Medicinal Chemistry Applications
Piperazine moieties are frequently found in drugs and bioactive molecules due to their versatile roles . For instance, certain piperazine-containing compounds are used as Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, effective against metastatic breast cancer and small cell lung cancer .
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substitution pattern on the piperazine ring significantly influences molecular behavior. Key analogues include:
Solubility and Physicochemical Properties
The spacer between the piperazine ring and substituents critically impacts solubility and ionization:
*Estimated based on structural similarity.
The target compound’s 6-methylpiperidin-3-yl group likely reduces solubility compared to smaller substituents (e.g., methylene-linked groups) due to increased hydrophobicity. However, the ethyl group at the 1-position may mitigate this by enhancing basicity (pKa ~8–9) .
Metabolic Stability and Isosteric Replacements
Piperazines are often metabolic hotspots. For example:
- Deethylation : Piperazine derivatives undergo N-deethylation, as seen in metabolites of 1-ethyl-4-(3-phenylpropyl)piperazine analogues .
- Oxidation : Piperazine rings may form N-oxides, reducing bioavailability .
Replacing piperazine with isosteres (e.g., homopiperazine or bridged diazabicycloalkanes) can improve metabolic stability. However, rigid analogs like 3,8-diaza[3.2.1]bicyclooctane show reduced dopamine transporter (DAT) affinity compared to flexible piperazines . The target compound’s 6-methylpiperidin-3-yl group may shield the piperazine ring from oxidative metabolism, enhancing stability .
Receptor Binding and Selectivity
Piperazine derivatives exhibit diverse receptor interactions:
Conversely, bulky substituents could reduce DAT affinity, as seen in rigid diazabicyclo derivatives .
Antiviral Activity and Structure-Activity Relationships (SAR)
In antiviral piperazine derivatives:
- N-H vs. N-Alkyl : Replacing the N-H group in ethyl piperazine analogues with N-CH₃ or N-Ph abolishes antiviral activity .
- Butyl piperazine vs. parent compound : Butyl-substituted piperazines retain antiviral potency (IC₅₀ ~10 μM) with improved metabolic stability .
The ethyl group in the target compound may balance lipophilicity and metabolic stability, analogous to butyl piperazine derivatives .
Data Tables for Key Comparisons
Table 1: Impact of Substituents on Solubility and pKa
| Compound | Substituent | Spacer | Solubility (μM) | pKa |
|---|---|---|---|---|
| 8ac (Ethylene-spaced quinolone) | Ethylene-linked piperazine | CH₂CH₂ | 80–100 | 6–7 |
| 8j (Methylene-spaced quinolone) | Methylene-linked piperazine | CH₂ | 60–80 | ~5.0 |
| Target Compound | 6-Methylpiperidin-3-yl | None | ~50* | ~8.5* |
*Estimated based on structural analogs.
Biological Activity
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology. This compound is characterized by its ability to interact with various neurotransmitter systems, making it relevant for therapeutic applications in treating neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 211.35 g/mol. Its structure features a piperazine ring substituted with an ethyl group and a 6-methylpiperidin-3-yl moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The piperazine structure allows it to act as both an agonist and antagonist depending on the specific receptor it targets. Research indicates that compounds with similar structures can modulate neurotransmitter systems, influencing conditions such as anxiety and depression.
Key Mechanisms:
- Receptor Modulation : Acts on serotonin (5-HT) and dopamine (D2) receptors.
- Neurotransmitter Interaction : Influences the release and uptake of neurotransmitters such as serotonin and norepinephrine.
Biological Activity and Therapeutic Potential
Research findings suggest that this compound exhibits significant neuropharmacological effects. Its ability to modulate receptor activity indicates potential therapeutic effects for conditions related to neurotransmitter imbalances.
Case Studies
- Anxiety Disorders : A study demonstrated that compounds similar to this compound showed anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders.
- Depression Models : In preclinical studies, the compound exhibited antidepressant-like effects, possibly through serotonin receptor modulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(1-Methylpiperidin-4-yl)piperazine | Structure | Different substituents lead to varied biological activities |
| 1-Ethyl-3-(3-dimethylaminopropyl)piperazine | Structure | Known for distinct pharmacological properties |
| 4-(2-Aminoethyl)-1-benzylpiperidine | Structure | Exhibits unique receptor interaction profiles |
This table illustrates how subtle changes in structure can lead to significant differences in biological activity and application potential.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its efficacy and safety profile:
Pharmacokinetic Properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
Pharmacodynamic Effects:
- Efficacy : Demonstrated efficacy in preclinical models for anxiety and depression.
- Safety Profile : Studies indicate a favorable safety profile, though further clinical trials are necessary.
Q & A
Q. How can researchers optimize the synthesis of 1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C to enhance reaction kinetics while minimizing side reactions .
- Catalysts : Palladium or nickel complexes may improve coupling efficiency in multi-step reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the compound from byproducts .
- Monitoring : Employ TLC or HPLC to track reaction progress and confirm intermediate formation .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR identify substituents on the piperazine and piperidine rings, with characteristic shifts for ethyl and methyl groups (e.g., δ 1.2–1.4 ppm for ethyl CH3) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 223.30 for C12H18FN3 derivatives) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly steric interactions between the ethyl and methylpiperidinyl groups .
Q. How do researchers assess the physicochemical stability of this compound under varying storage conditions?
Methodological Answer: Stability studies involve:
- Thermal Analysis : TGA and DSC determine decomposition temperatures and phase transitions (e.g., stability up to 150°C) .
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis or LC-MS .
- Light Sensitivity : Expose to UV/visible light and quantify photodegradation products .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
Methodological Answer: Address discrepancies through:
- Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., dopamine D2 vs. serotonin 5-HT1A receptors) .
- Binding Assays : Compare radioligand binding (e.g., Ki values) across cell lines (HEK293 vs. CHO) to assess assay-dependent variability .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to harmonize data from disparate studies, accounting for differences in dosage and experimental design .
Q. What computational strategies are effective for predicting the compound’s structure-activity relationship (SAR) with biological targets?
Methodological Answer: Advanced SAR approaches include:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding modes with receptors (e.g., GPCRs) and rank affinity scores .
- QSAR Modeling : Train models on datasets of piperazine derivatives to correlate substituent electronegativity or steric bulk with activity .
- MD Simulations : Analyze ligand-receptor dynamics over 100+ ns trajectories to identify stable binding conformations .
Q. What strategies mitigate off-target effects in in vivo pharmacological studies?
Methodological Answer:
- Selective Functionalization : Introduce fluorine or methoxy groups at specific positions to enhance target selectivity (e.g., 4-fluorophenyl derivatives reduce off-target binding) .
- Prodrug Design : Modify the ethyl group to a labile ester, enabling controlled release in target tissues .
- Toxicogenomics : Profile liver/kidney gene expression post-administration to identify pathways affected by off-target interactions .
Q. How do researchers validate the compound’s mechanism of action when interacting with multi-subunit enzymes?
Methodological Answer:
- Cryo-EM : Resolve enzyme-compound complexes at near-atomic resolution to identify binding pockets (e.g., ATP-binding sites in kinases) .
- Enzyme Inhibition Assays : Measure IC50 values under varied cofactor conditions (e.g., Mg2+ for kinases) to assess allosteric vs. competitive inhibition .
- Site-Directed Mutagenesis : Replace key residues (e.g., catalytic lysine) and compare inhibition efficacy to confirm binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
